molecular formula C5H10N+ B12534570 N,N,N-Trimethylethynaminium CAS No. 673458-48-5

N,N,N-Trimethylethynaminium

Cat. No.: B12534570
CAS No.: 673458-48-5
M. Wt: 84.14 g/mol
InChI Key: GDCSUSMWTWHOPS-UHFFFAOYSA-N
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Description

N,N,N-Trimethylethynaminium is a quaternary ammonium compound with the chemical formula C5H14N. It is known for its role in various chemical and biological processes. This compound is characterized by its three methyl groups attached to the nitrogen atom, making it a highly stable and reactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethylethynaminium can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylethanolamine with methyl iodide. This reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylethynaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N,N,N-trimethylamine oxide, N,N-dimethylethylamine, and various substituted ammonium compounds .

Scientific Research Applications

N,N,N-Trimethylethynaminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethylethynaminium involves its interaction with biological membranes and proteins. It can disrupt membrane integrity, leading to changes in cell permeability. Additionally, it can bind to specific receptors and enzymes, modulating their activity. The molecular targets include cholinergic receptors and acetylcholinesterase, which play crucial roles in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethylethanaminium chloride
  • N,N,N-Trimethylglycinium
  • N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium

Uniqueness

N,N,N-Trimethylethynaminium stands out due to its unique structural features, which confer high stability and reactivity. Unlike its analogs, it exhibits a broader range of chemical reactivity, making it a versatile compound in various applications .

Properties

CAS No.

673458-48-5

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

ethynyl(trimethyl)azanium

InChI

InChI=1S/C5H10N/c1-5-6(2,3)4/h1H,2-4H3/q+1

InChI Key

GDCSUSMWTWHOPS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C#C

Origin of Product

United States

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